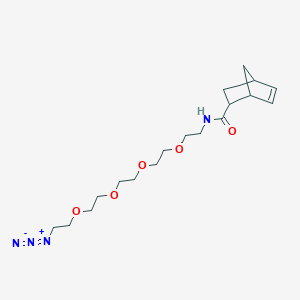

Norbornene-PEG5 azide

Description

Properties

IUPAC Name |

N-[2-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]ethyl]bicyclo[2.2.1]hept-5-ene-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H30N4O5/c19-22-21-4-6-25-8-10-27-12-11-26-9-7-24-5-3-20-18(23)17-14-15-1-2-16(17)13-15/h1-2,15-17H,3-14H2,(H,20,23) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GAHDDLLHYKFUSF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2CC(C1C=C2)C(=O)NCCOCCOCCOCCOCCN=[N+]=[N-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H30N4O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

382.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Carbic Anhydride-Mediated Norbornene Functionalization

A pioneering approach for introducing norbornene to PEG derivatives involves carbic anhydride (CA), a diacid anhydride derivative of norbornene. This method circumvents the odor and handling challenges associated with traditional norbornene-2-carboxylic acid (NB-acid) by leveraging CA's reactivity with PEG hydroxyls.

Procedure :

-

Substrate Preparation : Linear PEG5-diol is partially protected at one hydroxyl group using tert-butyldimethylsilyl (TBDMS) chloride to yield HO-PEG5-OTBDMS.

-

Azide Introduction : The free hydroxyl is converted to a tosylate (TsO-PEG5-OTBDMS) via reaction with tosyl chloride, followed by nucleophilic substitution with sodium azide (NaN₃) in dimethylformamide (DMF) at 60°C for 24 hours, producing N₃-PEG5-OTBDMS.

-

Deprotection : Treatment with tetrabutylammonium fluoride (TBAF) in tetrahydrofuran (THF) removes the TBDMS group, yielding N₃-PEG5-OH.

-

Norbornene Conjugation : The hydroxyl terminus reacts with carbic anhydride in THF using 4-dimethylaminopyridine (DMAP) as a catalyst (1:1.2 molar ratio) under nitrogen at 25°C for 48 hours. The reaction forms an ester linkage, resulting in norbornene-PEG5-azide (Figure 1).

Advantages :

Steglich Esterification with NB-Acid (Conventional Method)

While less favored due to practical challenges, this method remains a benchmark for comparison:

Procedure :

-

Activation : NB-acid is activated with N,N′-dicyclohexylcarbodiimide (DCC) in dichloromethane (DCM), forming an O-acylisourea intermediate.

-

Esterification : The intermediate reacts with HO-PEG5-N₃ in the presence of DMAP, yielding norbornene-PEG5-azide after 72 hours.

-

Purification : Crude product is precipitated in cold diethyl ether and isolated via filtration.

Challenges :

-

Prolonged synthesis time (5–7 days).

-

Requires stringent odor containment measures.

Optimization of Reaction Conditions

Solvent and Catalyst Selection

Temperature and Reaction Time

-

CA Method : 25°C for 48 hours balances conversion efficiency and side-product formation.

-

Steglich Method : 0°C to room temperature over 72 hours prevents exothermic degradation.

Analytical Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy

High-Performance Liquid Chromatography (HPLC)

-

Conditions : C18 column, acetonitrile/water gradient (30% to 70% over 20 minutes), UV detection at 254 nm.

-

Purity : Single peak at retention time 12.3 minutes indicates >95% purity.

Fourier-Transform Infrared (FTIR) Spectroscopy

-

Azide Stretch : Sharp absorption at 2100 cm⁻¹ confirms azide presence.

-

Ester Carbonyl : Peak at 1735 cm⁻¹ verifies norbornene-PEG ester linkage.

Stability and Degradation Profiles

This compound’s ester bond renders it hydrolytically labile:

-

Hydrolysis Kinetics : Degrades completely in PBS (pH 7.4) within 14 days at 37°C.

-

Storage : Stable for 6 months at -20°C under argon, with <5% azide decomposition.

Comparative Analysis of Preparation Methods

| Parameter | Carbic Anhydride Method | Steglich Esterification |

|---|---|---|

| Reaction Time | 48 hours | 72–120 hours |

| Odor Control | No odor | Pungent (NB-acid) |

| Functionalization Yield | 85–90% | 70–80% |

| Scalability | Suitable for bulk synthesis | Limited by DCC handling |

Data Tables

Table 1: Reaction Conditions for this compound Synthesis

| Step | Reagents | Solvent | Temperature | Time |

|---|---|---|---|---|

| Tosylation | TsCl, Pyridine | DCM | 0°C → 25°C | 4 hours |

| Azidation | NaN₃ | DMF | 60°C | 24 hours |

| Norbornene Conjugation | Carbic Anhydride, DMAP | THF | 25°C | 48 hours |

Table 2: Characterization Data

| Technique | Key Peaks | Observations |

|---|---|---|

| ¹H-NMR | δ 5.3–6.0 (norbornene) | 85% functionalization |

| FTIR | 2100 cm⁻¹ (azide) | No residual tosylate (1270 cm⁻¹) |

| HPLC | Retention time: 12.3 minutes | Purity >95% |

Scientific Research Applications

Norbornene-PEG5 azide has a wide range of applications in scientific research:

Chemistry: Used in click chemistry for the synthesis of complex molecules.

Biology: Employed in the labeling and modification of biomolecules.

Medicine: Utilized in drug delivery systems due to its biocompatibility and ability to form stable conjugates.

Industry: Applied in the production of functionalized polymers and hydrogels for various industrial applications.

Mechanism of Action

The mechanism of action of Norbornene-PEG5 azide involves its ability to undergo bioorthogonal reactions without interfering with biological processes. The azide group reacts selectively with alkynes or other suitable partners, forming stable triazole linkages. This specificity allows for precise modifications of biomolecules, making it a powerful tool in chemical biology and medicinal chemistry.

Comparison with Similar Compounds

Structural Differences :

- PEG chain length : PEG4 (four ethylene oxide units) vs. PEG5 (five units). The longer PEG5 chain improves solubility and further reduces steric hindrance .

- Molecular weight : PEG4 derivatives (e.g., PEG5k-Az) exhibit molecular weights (~4,700–4,800 g/mol) comparable to PEG5 variants, but chain flexibility varies with PEG unit count .

Reactivity :

- Both compounds undergo CuAAC and SPAAC. However, PEG5’s extended linker may enhance reaction kinetics in bulky environments .

Applications : PEG4 variants are preferred for applications requiring moderate solubility, while PEG5 is optimal for complex bioconjugates .

DSPE-PEG5-Azide

Structural Differences :

Reactivity :

- Shares azide reactivity but requires additional steps to conjugate with non-lipid substrates.

Applications: Primarily used in targeted drug delivery systems, contrasting with Norbornene-PEG5 azide’s broader polymer coupling utility .

Tetrazine-PEG Conjugates (e.g., PEG5k-Tz)

Reactivity Comparison :

- Tetrazine-norbornene ligation: Faster kinetics (second-order rate constants up to 10⁴ M⁻¹s⁻¹) and catalyst-free, ideal for in vivo applications .

- Azide-norbornene ligation: Requires Cu(I) catalysts for CuAAC, limiting biocompatibility but offering precise control in synthetic setups .

Efficiency :

- PEG5k-Tz achieves near-quantitative coupling (>95%) with norbornene-modified polystyrene (PS1.5k-Nb) within hours, while PEG5k-Az requires longer reaction times (22+ hours) .

Applications : Tetrazine conjugates excel in dynamic labeling, whereas azide derivatives are preferred for stable, long-term conjugates .

Other Azide-Terminated PEG Derivatives

- PEG3k-Az : Shorter PEG chain (3,000 Da) with higher steric hindrance, limiting use in large-molecule conjugation .

- 8Arm-PEG-NB : Branched PEG architecture (e.g., 8-arm PEG) increases multivalent binding but complicates purification .

Data Tables

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing Norbornene-PEG5 azide, and how can purity be validated?

- Methodological Answer : Synthesis typically involves conjugating norbornene derivatives with PEG5 spacers followed by azide functionalization. Key steps include:

- NMR Validation : Use -NMR to confirm PEG spacer integration (e.g., δ 3.6–3.8 ppm for PEG protons) and norbornene peaks (δ 5.3–6.0 ppm for strained cyclopropane protons) .

- HPLC Purity Checks : Employ reverse-phase chromatography with UV detection (λ = 254 nm) to assess purity. Solvent systems (e.g., acetonitrile/water gradients) should resolve unreacted azide precursors .

Q. How does the PEG5 spacer influence the reactivity of this compound in click chemistry applications?

- Methodological Answer : The PEG5 spacer enhances solubility in aqueous and organic phases, reducing steric hindrance during azide-alkyne cycloadditions. To evaluate:

- Compare reaction kinetics (via -NMR or UV-Vis) with shorter/longer PEG spacers.

- Use Förster resonance energy transfer (FRET) assays to quantify spatial accessibility in polymer coupling .

Q. What stability considerations are critical for storing this compound?

- Methodological Answer :

- Light Sensitivity : Store in amber vials under inert gas (argon/nitrogen) to prevent azide degradation.

- Temperature : Long-term stability tests (-20°C vs. 4°C) with periodic NMR analysis can identify decomposition products (e.g., amine formation via Staudinger reactions) .

Advanced Research Questions

Q. How can researchers resolve contradictions in crosslinking efficiency data when using this compound in hydrogel formation?

- Methodological Answer : Contradictions often arise from:

- Variable Solvent Polarity : Test crosslinking in DMSO (high polarity) vs. THF (low polarity) to assess PEG5 spacer hydration effects.

- Quantitative FTIR Analysis : Monitor azide peak decay (2100 cm) to compare reaction completion rates across conditions .

Q. What strategies improve this compound’s biocompatibility for in vivo applications without compromising reactivity?

- Methodological Answer :

- PEG End-Capping : Replace terminal hydroxyl groups with methoxy units to reduce immunogenicity.

- Cytotoxicity Screening : Use MTT assays on HEK293 or NIH/3T3 cells, correlating viability (>80%) with azide concentration thresholds .

Q. How can computational modeling predict the reactivity of this compound in multi-component systems?

- Methodological Answer :

- DFT Calculations : Model transition states for azide-alkyne cycloadditions using Gaussian09 with B3LYP/6-31G(d) basis sets.

- Molecular Dynamics (MD) : Simulate PEG5 chain flexibility in aqueous environments (GROMACS) to estimate steric effects on reaction rates .

Q. What analytical techniques differentiate this compound from its hydrolysis byproducts?

- Methodological Answer :

- LC-MS/MS : Monitor m/z shifts corresponding to hydrolyzed products (e.g., norbornene-PEG5-amine, Δm/z = +16).

- Tandem MS Fragmentation : Characterize diagnostic ions (e.g., PEG5 fragmentation patterns at m/z 89, 133) .

Methodological Frameworks

- For Experimental Design : Apply the PICOT framework to structure studies (e.g., Population: polymer matrices; Intervention: PEG5 spacer length; Comparison: PEG3 vs. PEG7; Outcome: crosslinking density) .

- For Data Contradictions : Use FINER criteria to assess if conflicting results stem from feasibility (e.g., incomplete reaction monitoring) or novelty (e.g., uncharacterized solvent interactions) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.